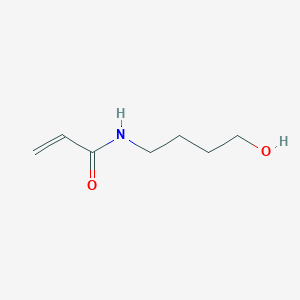

n-(4-Hydroxybutyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

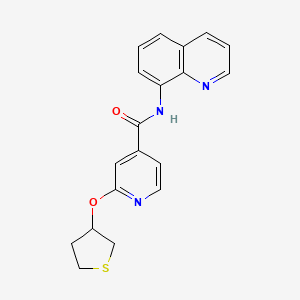

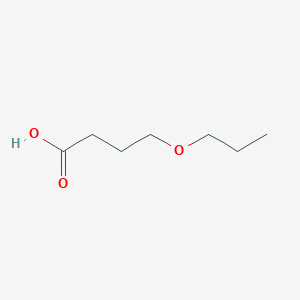

N-(4-Hydroxybutyl)acrylamide is an organic compound with the molecular formula C7H13NO2. It is a derivative of acrylamide, where the amide nitrogen is substituted with a 4-hydroxybutyl group. This compound is known for its applications in polymer chemistry and material science due to its ability to form hydrogels and its reactivity in various chemical processes.

Mecanismo De Acción

Mode of Action

It is known that the compound can undergo reversible addition−fragmentation chain transfer (raft) aqueous dispersion polymerization . This process confers charge stabilization when conducted at pH 8, leading to the formation of polydisperse anionic PHBA latex particles .

Biochemical Pathways

The compound’s involvement in raft aqueous dispersion polymerization suggests it may influence pathways related to polymer synthesis and degradation .

Result of Action

Its involvement in raft aqueous dispersion polymerization suggests it may influence the formation and characteristics of polymeric structures .

Action Environment

The action of N-(4-Hydroxybutyl)acrylamide can be influenced by environmental factors such as pH. For instance, RAFT aqueous dispersion polymerization of the compound confers charge stabilization when conducted at pH 8 .

Análisis Bioquímico

Biochemical Properties

N-(4-Hydroxybutyl)acrylamide interacts with several enzymes and proteins. For instance, it has been found to be involved in the conversion of acrylonitrile to acrylamide by the enzyme nitrile hydratase . The nature of these interactions is complex and involves various biochemical reactions .

Cellular Effects

It has been associated with bladder carcinogenesis in animal models . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been used to induce bladder cancer in rodents, with the severity of the disease correlating with the dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized in the body, potentially interacting with various enzymes and cofactors .

Transport and Distribution

It is known to be a small-molecule hydrophilic substance, suggesting that it can be absorbed via the gastrointestinal tract and passively diffused to the entire body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(4-Hydroxybutyl)acrylamide can be synthesized through the reaction of acrylamide with 4-hydroxybutylamine. The reaction typically involves the following steps:

Acrylamide and 4-hydroxybutylamine Reaction: Acrylamide is reacted with 4-hydroxybutylamine in the presence of a suitable catalyst, such as a base (e.g., sodium hydroxide), to facilitate the nucleophilic addition of the amine to the acrylamide.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring reaction conditions, such as temperature and pH, can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Hydroxybutyl)acrylamide undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(this compound), which is used in hydrogel formation.

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Substitution: The amide group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate are commonly used under thermal or photochemical conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Substitution: Electrophiles such as alkyl halides or

Propiedades

IUPAC Name |

N-(4-hydroxybutyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-7(10)8-5-3-4-6-9/h2,9H,1,3-6H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWQZBVPWXXJKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(7-methoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2846127.png)

![2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2846129.png)

![7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2846137.png)